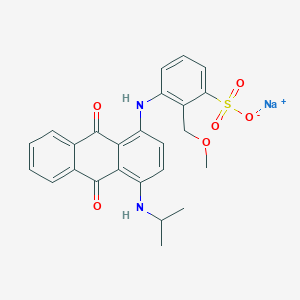
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized through a series of reactions, including nitration, reduction, and sulfonation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different hydroxy derivatives .
科学的研究の応用
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
作用機序
The mechanism of action of Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of specific enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
- Sodium 1-amino-4-({4-[(methylamino)methyl]phenyl}amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate .
- 4-[1-Amino-4-(isopropylamino)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-1-methylpiperazin-1-ium .
Uniqueness
Sodium ((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)methoxytoluenesulphonate is unique due to its specific functional groups and the presence of the anthracene core.
特性
CAS番号 |
70224-87-2 |
|---|---|
分子式 |
C25H23N2NaO6S |
分子量 |
502.5 g/mol |
IUPAC名 |
sodium;3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]-2-(methoxymethyl)benzenesulfonate |
InChI |
InChI=1S/C25H24N2O6S.Na/c1-14(2)26-19-11-12-20(23-22(19)24(28)15-7-4-5-8-16(15)25(23)29)27-18-9-6-10-21(34(30,31)32)17(18)13-33-3;/h4-12,14,26-27H,13H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChIキー |
GYUYHQJADKJDGY-UHFFFAOYSA-M |
正規SMILES |
CC(C)NC1=C2C(=C(C=C1)NC3=C(C(=CC=C3)S(=O)(=O)[O-])COC)C(=O)C4=CC=CC=C4C2=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide](/img/structure/B13765091.png)
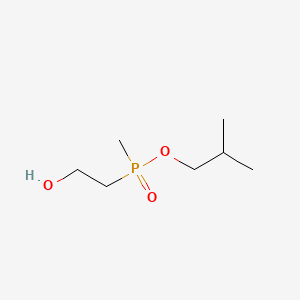

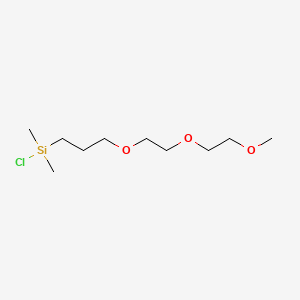

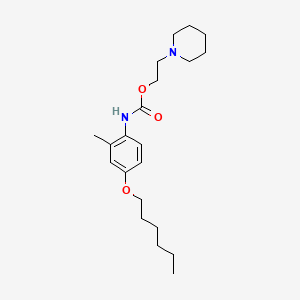

![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)
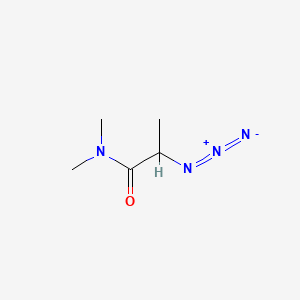

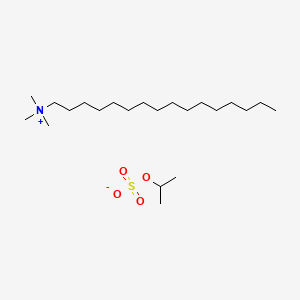

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
